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Introduction

RZL-012, also known as Tapencarium or Utenpanium Chloride, is a novel, synthetic small
molecule entity under development by Raziel Therapeutics.[1] Its chemical name is 5-(3,6-
dibromo-9H-carbazol-9-yl)-N,N,N-trimethylpentan-1-aminium chloride.[1] RZL-012 is an
injectable drug with cytolytic properties, designed for the reduction of subcutaneous fat.[1][2] It
is currently progressing toward Phase 3 clinical trials for aesthetic applications such as the
treatment of submental fat ("double chin") and for therapeutic uses in conditions like Dercum's
disease, a rare disorder characterized by painful lipomas.[3] The molecule is formulated without
any human or animal-derived components.[1] When injected into adipose tissue, RZL-012
destroys fat cells, leading to a reduction in fat volume.[1]

Synthesis of RZL-012

The synthesis of RZL-012 can be conceptualized as a two-step process, beginning with the
synthesis of a key precursor, followed by its conversion to the final active pharmaceutical
ingredient. While a complete, detailed synthesis of RZL-012 in a single publication is not
publicly available, the following pathway is constructed based on a published method for a key
intermediate and established organic chemistry reactions for the subsequent transformation.
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Step 1: Synthesis of 5-(3,6-dibromo-9H-carbazol-9-
yl)pentanenitrile

The initial step involves the N-alkylation of 3,6-dibromocarbazole with 5-chlorovaleronitrile. This
reaction is detailed in a study by Uludag et al. (2011).

Experimental Protocol: To a solution of 3,6-dibromocarbazole (5.00 g, 15.38 mmol) in dry
tetrahydrofuran (200 ml), sodium hydride (1.16 g, 30.76 mmol) is added in several portions.
The mixture is stirred at 353 K for 2 hours under an argon atmosphere. Subsequently, 5-
chlorovaleronitrile (3.46 ml, 30.76 mmol) is added, and the reaction mixture is stirred at 373 K
for 6 days. After cooling in an ice bath, 10% hydrochloric acid (200 ml) is added. The product is
extracted with chloroform (300 ml), and the organic layer is dried over anhydrous magnesium
sulfate. The solvent is then evaporated under reduced pressure. The resulting residue is
purified by column chromatography on silica gel using chloroform as the eluent. The final
product, 5-(3,6-dibromo-9H-carbazol-9-yl)pentanenitrile, is recrystallized from diethyl ether.
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Step 1: Synthesis of 5-(3,6-dibromo-9H-carbazol-9-yl)pentanenitrile
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Synthesis of the RZL-012 precursor.
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Step 2: Conversion of 5-(3,6-dibromo-9H-carbazol-9-
yl)pentanenitrile to RZL-012

The second step involves a two-part transformation of the nitrile group to a trimethylaminium
chloride group. This process would first involve the reduction of the nitrile to a primary amine,
followed by quaternization of the amine.

Proposed Experimental Protocol:

¢ Reduction of the Nitrile: The nitrile precursor can be reduced to the corresponding primary
amine, 5-(3,6-dibromo-9H-carbazol-9-yl)pentan-1-amine, using a standard reducing agent
such as lithium aluminum hydride (LiAIH4) in an anhydrous solvent like diethyl ether or

tetrahydrofuran, followed by an acidic workup.[4][5] Alternatively, catalytic hydrogenation with
a metal catalyst (e.g., Raney nickel, palladium on carbon) under a hydrogen atmosphere can
be employed.[5][6]

Quaternization of the Amine: The resulting primary amine is then converted to the quaternary
ammonium salt, RZL-012. This is typically achieved by reacting the amine with an excess of

methyl iodide (CH3I) to form the trimethylammonium iodide salt. This is followed by an anion
exchange step, for example, by treating the iodide salt with silver chloride (AgCl) or using an

ion-exchange resin to yield the final chloride salt, RZL-012.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://cdn-links.lww.com/permalink/dss/a/dss_2021_08_14_blaugrund_00793-2020_sdc4.docx
https://www.researchgate.net/publication/371805490_Efficacy_and_Safety_of_Tapencarium_RZL-012_in_Submental_Fat_Reduction
https://www.researchgate.net/publication/371805490_Efficacy_and_Safety_of_Tapencarium_RZL-012_in_Submental_Fat_Reduction
https://www.reactionbiology.com/services/kinase-assays/kinase-screening/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Step 2: Conversion to RZL-012
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Proposed conversion to the final product, RZL-012.

Mechanism of Action

The primary mechanism of action of RZL-012 is the direct disruption of adipocyte cell
membrane integrity, leading to necrotic cell death.[7] This cytolytic effect is non-specific, as in
vitro studies have shown similar cell-killing effects on fibroblasts.[8] Additionally, RZL-012 has
been identified as a myotonic dystrophy protein kinase (MRCK) serine/threonine kinase alpha
inhibitor.[9]

Upon administration, RZL-012 rapidly induces changes in the cell membrane, leading to
increased permeability.[7] This is followed by an influx of cytosolic calcium and delayed
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alterations in the mitochondrial membrane potential (MMP).[3][7] The culmination of these
events is the complete destruction of the adipocyte membrane.[7] Following cell death, an
inflammatory response is initiated, and the necrotic tissue is cleared and replaced by fibrotic
tissue, which contributes to the contraction and reduction of the fat tissue volume.[7]

RZL-012 Cellular Effects
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Fibrosis & Tissue Contraction
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RZL-012 mechanism of action leading to fat reduction.

Preclinical Data

Preclinical evaluation of RZL-012 has been conducted through in vitro and in vivo studies to
elucidate its mechanism of action and assess its efficacy.

In Vitro Studies

In vitro experiments have demonstrated that RZL-012 induces adipocyte cell killing with IC50
values ranging from 25 to 106 uM.[7] The cytolytic effect is initiated by direct interaction with
the cell membrane, leading to increased permeability, followed by downstream cellular events.

[7]

Parameter Value Cell Types Reference
Adipocytes,

IC50 25 - 106 uM _ [7]
Fibroblasts

In Vivo Studies
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In vivo studies in a pig model, an accepted animal model for subcutaneous fat removal, have
shown the efficacy of RZL-012 in reducing fat thickness.[7] Twenty-four hours after injection,
liponecrosis was observed, followed by an inflammatory response and the formation of fibrotic

tissue.[7]

RZL-012 Control ) .

Parameter . Timepoint Reference
Treated (Saline)

Mean Fat

) ) 3 months post-
Thickness 18% -2.8% (increase) ] [7]
) dosing
Reduction

Clinical Data

RZL-012 is currently in late-stage clinical development, with Phase 2b trials completed and
progression towards Phase 3 trials.[2][3]

Phase 2b Study in Submental Fat Reduction

A randomized, double-blind, placebo-controlled Phase 2b study evaluated the safety and
efficacy of low and high doses of RZL-012 for the reduction of submental fat (SMF).[4]

. p-value

Efficacy ) .
. High-Dose Low-Dose (High-Dose
Endpoint Placebo Reference
RZL-012 RZL-012 VS.
(Day 84)
Placebo)

=1-grade
improvement
in Clinician

_ 86% 73.7% 56.3% 0.0011 [4]
Chin
Assessment
Tool (C-CAT)
% Change in
SMF Volume  -14.9% -8.3% +1.5% <0.0001 [7]

(MRI)
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Pharmacokinetics

Pharmacokinetic analyses from a proof-of-concept study in flank fat reduction demonstrated
that RZL-012 is rapidly absorbed with a relatively short half-life.[10]

Pharmacokinetic

Value Reference
Parameter
Time to Maximum
) ~1.67 hours [10]
Concentration (Tmax)
Half-life (t1/2) 9.1 hours [10]
Mean Maximal Blood
<1 pg/mL [10]

Concentration (Cmax)

Experimental Protocols
In Vitro Adipocyte Cell Killing Assay

Objective: To determine the concentration-dependent cytotoxic effect of RZL-012 on
adipocytes.

Methodology:

Cryopreserved human adipocytes are cultured according to the manufacturer's protocol.
o Cells are seeded into 96-well opaque plates.

e RZL-012 is solubilized in dimethyl sulfoxide (DMSO) to create a stock solution, which is then
serially diluted.

e The diluted RZL-012 solutions are added to the cells in triplicate at final concentrations
ranging from 0.01 to 300 pM, with a final DMSO concentration of 0.2%.

» Plates are incubated at 37°C and 5% CO2 for specified time points (e.g., 2, 6, and 24 hours).

» At the end of the incubation period, cell viability is assessed using a luminescent cell viability
assay, such as CellTiter-Glo® 2.0, which measures ATP levels.
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e Luminescence is measured using a plate reader, and the data is used to calculate IC50
values.[1]

In Vivo Pig Fat Thickness Measurement

Objective: To evaluate the in vivo efficacy of RZL-012 in reducing subcutaneous fat thickness.
Methodology:
e Domestic pigs are used as the animal model.

o A single multi-injection session of RZL-012 or saline (control) is administered into the
subcutaneous fat of the flanks.

» After a specified period (e.g., 84 days), the animals are euthanized.

e Subcutaneous fat thickness is measured at necropsy at predefined injection and non-
injection sites along each flank using a ruler.

o The change in fat thickness between injected and non-injected areas is calculated for both
the RZL-012 and saline-treated groups.

 Statistical analysis (e.g., Wilcoxon scores test) is performed to determine the significance of
the difference in fat reduction between the treatment groups.[1]
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Experimental Workflow: In Vivo Fat Reduction Study

Select Pig Model

;

Acclimatization Period

l

Randomize into Treatment Groups
(RZL-012 vs. Saline)

.

Subcutaneous Injection
into Flank Adipose Tissue

.

Monitor for Adverse Events
(e.g., 84 days)

.

Euthanasia and Necropsy

l

Measure Fat Thickness
at Injection and Non-injection Sites

.

Statistical Analysis
of Fat Thickness Reduction

Report Findings

Click to download full resolution via product page

Workflow for in vivo evaluation of RZL-012.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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